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Compound of Interest

1-(3-Amino-4-
Compound Name:
methylphenyl)ethanone

Cat. No.: B099372

Application Note: Synthesis of Celecoxib

An Overview of the Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-
pyrazol-1-yllbenzenesulfonamide (Celecoxib) from 4-Methylacetophenone

Introduction Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a
nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.
This document outlines the prevalent and well-established two-step synthetic pathway to
produce Celecoxib. The synthesis commences with a Claisen condensation reaction, followed
by a cyclocondensation reaction to form the characteristic 1,5-diarylpyrazole core of the
Celecoxib molecule.

Note on Starting Material: The following protocol details the synthesis of Celecoxib starting
from 4-Methylacetophenone. The initially specified starting material, 1-(3-Amino-4-
methylphenyl)ethanone, is not documented in the scientific literature as a precursor for the
synthesis of Celecoxib. The established and widely practiced synthesis, which is described
herein, utilizes 4-Methylacetophenone.

Reaction Pathway The synthesis of Celecoxib is primarily achieved through a two-step
process:

o Step 1: Claisen Condensation This initial step involves the Claisen condensation of 4-
methylacetophenone with an ethyl trifluoroacetate. This reaction is conducted in the
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presence of a base, such as sodium methoxide or sodium hydride, and typically in an aprotic

organic solvent like toluene.[1][2] The outcome of this step is the formation of the

intermediate compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3]

e Step 2: Cyclocondensation The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-

dione, is then reacted with 4-sulfamoylphenylhydrazine hydrochloride. This reaction is a

cyclocondensation that results in the formation of the pyrazole ring, yielding Celecoxib.[3][4]

This step is typically carried out in a solvent such as methanol or a mixture of ethyl acetate

and water.[5]

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-
1,3-dione (Step 1)

Reaction
Molar Temperat _ )
Reagent . Solvent Base Time Yield (%)
Ratio ure (°C)
(hours)
4- :
Sodium
Methylacet 1.0 Toluene ) 55-60 4 ~95
Methoxide
ophenone
Ethyl ]
) Sodium
Trifluoroac 1.2 Toluene ) 55-60 4 ~95
Methoxide
etate
4- :
Sodium
Methylacet 1.0 Toluene ) 60-65 1 96
Hydride
ophenone
Ethyl )
) Sodium
Trifluoroac 1.25 Toluene ) 60-65 1 96
Hydride
etate

Table 2: Reagents and Conditions for the Synthesis of Celecoxib (Step 2)
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Reagent

Molar Ratio

Solvent

Temperatur
e (°C)

Reaction
Time
(hours)

Yield (%)

4,4,4-
trifluoro-1-(4-
methylphenyl
)butane-1,3-
dione

1.0

Methanol

65

10

High

4-
sulfamoylphe
nylhydrazine

hydrochloride

11

Methanol

65

10

High

4,4,4-
trifluoro-1-(4-
methylphenyl
)butane-1,3-
dione

1.0

Ethyl
Acetate/Wate

r

75-80

High

4-
sulfamoylphe
nylhydrazine

hydrochloride

1.0

Ethyl
Acetate/Wate

r

75-80

High

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

Materials:

Toluene

4-Methylacetophenone

Ethyl trifluoroacetate

Sodium methoxide (30% solution in methanol) or Sodium Hydride
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e 10% Aqueous Hydrochloric Acid

Procedure:

 In areaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[6]

 To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol).[6]

e Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at a temperature of 25-
30°C.[6]

 Increase the temperature of the reaction mixture to 55-60°C and maintain with stirring for
approximately 4 hours to ensure the reaction goes to completion.[6]

 After the reaction is complete, cool the mixture to 20-25°C.[6]

e Wash the cooled reaction mixture with 10% aqueous hydrochloric acid (200 ml).[6]

o Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as an oily mass.[6]

Protocol 2: Synthesis of Celecoxib

Materials:

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

4-sulfamoylphenylhydrazine hydrochloride

Methanol

Ethyl Acetate

Water

Procedure:

 In areaction vessel, prepare a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
(40 g) and 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).[5]
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e Heat the mixture to 65°C and stir for 10 hours.[5]
e Cool the reaction mixture to 25-30°C.[5]
e Remove the solvent completely under vacuum.[5]

e To the residue, add a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10
minutes.[5]

o Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[5]
o Combine the organic layers and wash with water (2 x 80 ml).[5]

e The crude Celecoxib can be further purified by treating the organic layer with activated
carbon at 60°C, followed by filtration and crystallization.[5]

Visualizations
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Step 1: Claisen Condensation
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Caption: Reaction pathway for the synthesis of Celecoxib.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b099372?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Protocol 1: Intermediate Synthesis
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Protocol 2: Celecoxib Synthesis
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A
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Final Product: Celecoxib
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Caption: Experimental workflow for the synthesis of Celecoxib.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b099372?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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